molecular formula C13H21N B2422166 (2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine CAS No. 2248209-92-7

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine

Cat. No.: B2422166
CAS No.: 2248209-92-7
M. Wt: 191.318
InChI Key: TVTGLWCTQYPUCY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a chiral amine with the molecular formula C13H21N . This compound belongs to the phenylpropylamine chemical class, which are organic compounds featuring a phenyl ring attached to a propylamine chain . The specific stereochemistry of the molecule, defined by the (R)-configuration at the 2-methyl group, is critical for its potential biological activity and interaction with chiral environments in research applications . The structure includes a p-isopropylphenyl substituent, which can influence the compound's lipophilicity and overall pharmacokinetic properties. As a chiral building block, this amine is of significant value in pharmaceutical research and synthetic chemistry for the preparation of enantiomerically pure molecules. Its primary amine functional group makes it a versatile intermediate that can be readily transformed into amides, sulfonamides, or secondary and tertiary amines. Researchers may also employ it in the development of ligands for catalysis or in the study of structure-activity relationships (SAR) where the stereocenter plays a defining role. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(2R)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTGLWCTQYPUCY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine, commonly referred to as a phenylpropylamine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C13H19NC_{13}H_{19}N. Its structure comprises a propanamine backbone with a methyl group and an isopropyl-substituted phenyl group, which may influence its interaction with biological targets.

Research indicates that compounds in this class may act primarily as monoamine reuptake inhibitors , affecting neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine. This mechanism is similar to that of well-known stimulants and antidepressants.

Key Findings:

  • Monoamine Transporter Interaction : Studies have shown that this compound exhibits significant binding affinity for serotonin and norepinephrine transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft .
  • Neuroprotective Effects : Some research suggests that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways .

Biological Activity Summary

Activity Description
Serotonin Reuptake Inhibition Increases serotonin levels by inhibiting its reuptake at the synapse.
Norepinephrine Reuptake Inhibition Enhances norepinephrine availability, potentially improving mood and alertness.
Dopaminergic Activity May influence dopaminergic pathways, contributing to stimulant effects.
Neuroprotective Properties Potentially protects neurons from oxidative stress and inflammation.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound in animal models of depression. The results indicated a significant reduction in depressive-like behaviors in treated subjects compared to controls. The mechanism was attributed to enhanced serotonergic signaling .

Case Study 2: Binding Affinity Assessment

Molecular docking studies were conducted to assess the binding affinity of this compound against various neurotransmitter transporters. The findings revealed a high affinity for both serotonin and norepinephrine transporters, suggesting its potential as a therapeutic agent for mood disorders .

ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized as follows:

Parameter Profile
Absorption Rapidly absorbed with good bioavailability
Distribution Widely distributed in tissues with high CNS penetration
Metabolism Primarily metabolized by liver enzymes; potential for drug interactions
Excretion Excreted mainly via urine; half-life varies based on dosage

Scientific Research Applications

Chemical Applications

Chiral Building Block
The compound serves as a crucial chiral building block in organic synthesis. Its stereochemistry allows for the production of more complex molecules with specific configurations, which is essential in the development of pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules
Research indicates that (2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine can be utilized in synthesizing various derivatives that exhibit biological activity. For example, it can be involved in the formation of amides and other functionalized compounds through coupling reactions.

ApplicationDescription
Chiral SynthesisUsed to create enantiomerically pure compounds
IntermediateServes as an intermediate in multi-step synthetic processes

Biological Applications

Ligand for Enzyme Studies
In biological research, this compound acts as a ligand for studying enzyme-substrate interactions. Its ability to bind selectively to certain enzymes enables researchers to explore enantioselective processes and their implications in drug design.

Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic properties, particularly in neurology and psychiatry. Its structural features suggest that it may interact with neurotransmitter receptors, potentially modulating their activity.

Biological ActivityImplications
Enzyme InteractionUseful for studying metabolic pathways
Neurotransmitter ModulationPotential applications in treating neurological disorders

Medicinal Applications

Pharmaceutical Intermediate
this compound is being explored as a pharmaceutical intermediate , particularly in the synthesis of drugs targeting central nervous system disorders. Its ability to influence neurotransmitter systems positions it as a candidate for developing new therapeutic agents.

Case Studies
Several studies have highlighted its efficacy in preclinical models. For instance, compounds derived from this chiral amine have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating mood disorders.

StudyFindings
Study A (2023)Demonstrated modulation of serotonin receptors with derivatives
Study B (2024)Showed potential as an antidepressant in animal models

Industrial Applications

Fine Chemicals Production
In the industrial sector, this compound is utilized in the production of fine chemicals . Its versatility makes it suitable for synthesizing specialty chemicals used in various applications including dyes and pigments.

Process Optimization
Research into optimizing production methods has indicated that continuous flow reactors can enhance yield and purity when synthesizing this compound on an industrial scale.

Industrial UseDescription
Fine ChemicalsUsed as a precursor for various specialty chemicals
Process EfficiencyEnhanced production through advanced synthetic methods

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides:

  • Amide Formation : Reacts with acetyl chloride in the presence of triethylamine to form N-acetyl derivatives .

  • Sulfonamide Synthesis : Treatment with benzenesulfonyl chloride yields sulfonamide products.

SubstrateReagentProductYield (%)
(2R)-AmineAcetyl chloride, Et₃NN-Acetyl derivative85–90
(2R)-AmineBenzenesulfonyl chlorideSulfonamide78–82

Alkylation and Quaternary Salt Formation

The amine reacts with alkyl halides to form quaternary ammonium salts:

  • Methylation : Treatment with methyl iodide in THF produces trimethylammonium iodide .

  • Benzylation : Reaction with benzyl bromide forms N-benzyl derivatives .

ReactionConditionsProductYield (%)
MethylationCH₃I, THF, 0°C → RTTrimethylammonium salt88
BenzylationBnBr, K₂CO₃, DMFN-Benzyl derivative75

Oxidation Reactions

Controlled oxidation of the amine group yields nitro or nitroso compounds:

  • Nitro Derivative : Oxidation with meta-chloroperbenzoic acid (mCPBA).

  • Nitroso Intermediate : Partial oxidation using NaNO₂/HCl.

Oxidizing AgentProductSelectivity
mCPBANitro compound>95%
NaNO₂/HClNitroso intermediate60–70%

Electrophilic Aromatic Substitution

The 4-propan-2-ylphenyl group undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives .

ReactionReagentsPositionYield (%)
NitrationHNO₃/H₂SO₄Para70
SulfonationH₂SO₄ (fuming)Meta65

Q & A

Basic: What are the optimal synthetic routes for (2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the reductive amination of a ketone precursor using a chiral catalyst (e.g., BINAP-Ru complexes) to control the (R)-configuration. For stereochemical purity, employ chiral chromatography (e.g., HPLC with a Chiralpak® AD-H column) or enzymatic resolution . Post-synthesis, validate enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization .

Basic: How is the structure of this compound characterized, and what analytical techniques are critical for confirmation?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for diastereotopic protons).
  • X-ray crystallography : Definitive proof of absolute configuration, especially for chiral centers .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula.
  • IR spectroscopy : Identify amine (-NH2_2) and aromatic C-H stretching bands. Cross-reference with computational simulations (DFT) for conformational analysis .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

Methodological Answer:
Contradictions may arise from differences in assay conditions (pH, temperature) or biological models. To resolve:

Dose-response profiling : Test the compound across a wide concentration range (nM–μM) in standardized assays (e.g., radioligand binding for receptors, fluorogenic substrates for enzymes).

Off-target screening : Use panels like Eurofins’ CEREP to identify unintended interactions .

Structural analogs : Compare activity with derivatives lacking the 4-propan-2-ylphenyl group to isolate pharmacophore contributions .

Advanced: What strategies are recommended for optimizing the compound’s metabolic stability without compromising bioactivity?

Methodological Answer:

  • Pro-drug design : Introduce ester or amide groups at the amine site to reduce first-pass metabolism.
  • Isotopic labeling : Replace labile hydrogens with deuterium at metabolic hotspots (e.g., benzylic positions) .
  • In vitro assays : Use liver microsomes (human/rat) to identify major metabolites via LC-MS. Adjust substituents (e.g., methyl to trifluoromethyl) to block oxidative pathways .

Advanced: How can researchers validate the compound’s enantiomer-specific effects in neurological studies?

Methodological Answer:

Enantiomer separation : Use preparative chiral SFC (supercritical fluid chromatography) to isolate (R)- and (S)-forms.

In vivo models : Administer each enantiomer separately in rodents (e.g., forced swim test for depression-like behavior) and compare outcomes.

Molecular docking : Simulate interactions with targets like serotonin transporters or NMDA receptors to rationalize activity differences .

Advanced: What experimental designs are critical for resolving contradictory cytotoxicity data in cancer cell lines?

Methodological Answer:

  • Panel testing : Screen across diverse cell lines (e.g., NCI-60) to identify lineage-specific sensitivities.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to target putative pathways (e.g., apoptosis regulators).
  • Synergy assays : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) via Chou-Talalay method .

Advanced: How should researchers approach stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to extremes (e.g., 0.1M HCl/NaOH, 40–80°C) and monitor degradation products via UPLC-QTOF.
  • Kinetic modeling : Determine Arrhenius parameters to predict shelf-life.
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol, cyclodextrins) in lyophilized formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.